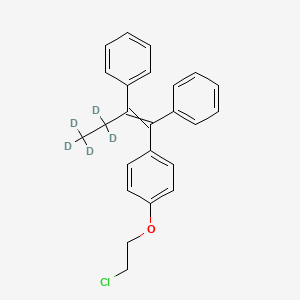

![molecular formula C₈¹³CH₁₂N₂O₆ B1146227 [1'-13C]尿苷 CAS No. 201996-62-5](/img/structure/B1146227.png)

[1'-13C]尿苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

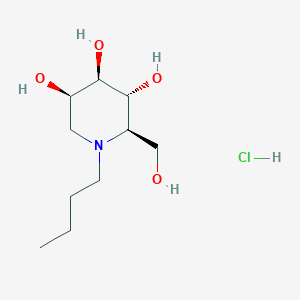

[1’-13C]uridine: is a labeled nucleoside analog where the carbon at the 1’ position of the ribose ring is replaced with the carbon-13 isotope. This compound is a derivative of uridine, a pyrimidine nucleoside that plays a crucial role in various biological processes. The labeling with carbon-13 makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques for studying molecular structures and dynamics.

科学研究应用

Chemistry: In chemistry, [1’-13C]uridine is used as a tracer in metabolic studies to understand the pathways and mechanisms of nucleoside metabolism.

Biology: In biological research, it is employed in NMR spectroscopy to study the structure and dynamics of RNA molecules. The carbon-13 label provides detailed information about the molecular environment and interactions.

Medicine: In medicine, [1’-13C]uridine is used in the development of antiviral and anticancer drugs. Its labeled form helps in tracking the distribution and metabolism of these drugs in the body.

Industry: In the pharmaceutical industry, it is used in the synthesis of labeled compounds for drug development and quality control .

作用机制

Target of Action

Uridine, the base molecule of [1’-13C]uridine, primarily targets the U6 snRNA-associated Sm-like protein LSm6 and the nucleoside-specific channel-forming protein tsx . These proteins play crucial roles in various biological processes, including RNA processing and transport .

Mode of Action

Uridine interacts with its targets to influence various biological processes. For instance, it is involved in the formation of RNA, where it pairs with adenine through hydrogen bonds . This pairing is crucial for the proper functioning of RNA in protein synthesis .

Biochemical Pathways

Uridine plays a pivotal role in various biochemical pathways. It is critical to glycogen synthesis through the formation of uridine diphosphate glucose (UDPG), which promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway . This process can regulate protein modification and affect its function . Uridine also fuels mammalian cell energy needs and biosynthetic pathways such as ribosylation, glycosylation, redox metabolite generation, and nucleotide biosynthesis .

Pharmacokinetics

The pharmacokinetics of uridine, the base molecule of [1’-13C]uridine, has been studied in cancer patients . The nucleoside disappears from the plasma in a triphasic manner, with initial half-lives of 0.57±0.28 and 1.79±0.62 min and a terminal half-life of 17.5±7.3 min . The volume of distribution is 481±70 ml/kg, and the plasma uridine clearance is calculated to be 1.70±0.42 l/min .

Result of Action

Uridine has a significant impact on molecular and cellular effects. It enhances the release and availability of neurotransmitters, vital for mood regulation, cognitive function, and overall mental well-being . It also promotes the formation of cell membranes and synaptic structures in neurons, rejuvenates aged stem cells, stimulates regeneration of various tissues, and even has anti-aging effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of uridine. For example, in ischemic cortical astrocytes, glucose deprivation-induced cellular stress was reversed with externally-sourced uridine . Moreover, the maintenance of blood-mobilized uridine is orchestrated at the organism level, with synthesis mediated by adipocytes, the liver, and potentially erythrocytes .

生化分析

Biochemical Properties

[1’-13C]Uridine interacts with several enzymes, proteins, and other biomolecules. One key enzyme is Uridine Phosphorylase 1 (UPP1), which catalyzes the reversible cleavage of uridine to ribose-1-phosphate and uracil . This interaction is vital for the metabolic homeostasis during growth and cellular stress .

Cellular Effects

[1’-13C]Uridine has significant effects on various types of cells and cellular processes. It maintains metabolic homeostasis during growth and cellular stress . In glucose-deprived conditions, some cells can switch to uridine as an alternative fuel source . Moreover, [1’-13C]Uridine has been found to promote cell growth and improve the final titer in certain cell cultures .

Molecular Mechanism

At the molecular level, [1’-13C]Uridine exerts its effects through several mechanisms. It is involved in the non-oxidative pentose phosphate pathway and glycolysis . UPP1 facilitates proliferation in glucose-deprived cells supplemented with uridine . Furthermore, [1’-13C]Uridine is connected to central carbon metabolism via ribose phosphate isomerization .

Temporal Effects in Laboratory Settings

Over time, [1’-13C]Uridine has been observed to have significant effects on cellular function in laboratory settings. It has been found to decrease behavioral disorders and prevent the death of animals in certain models . Moreover, [1’-13C]Uridine prevented disturbances in redox, energy, and ion exchanges in brain mitochondria .

Dosage Effects in Animal Models

The effects of [1’-13C]Uridine vary with different dosages in animal models. It has been found to dose-dependently decrease behavioral disorders and prevent the death of animals .

Metabolic Pathways

[1’-13C]Uridine is involved in several metabolic pathways. Active pyrimidine metabolism is one of the pathways correlated with higher regenerative capacity . Furthermore, [1’-13C]Uridine is connected to central carbon metabolism via ribose phosphate isomerization .

Transport and Distribution

[1’-13C]Uridine is transported and distributed within cells and tissues. The maintenance of blood-mobilized uridine is orchestrated at the organism level . Synthesis is mediated by adipocytes, the liver, and potentially erythrocytes, while the liver orchestrates breakdown .

Subcellular Localization

It is known that [1’-13C]Uridine enters cells, enabling continued growth .

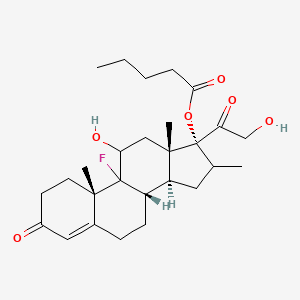

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of [1’-13C]uridine typically involves the incorporation of carbon-13 into the ribose moiety. One common method is the Kiliani-Fischer synthesis, which starts with the condensation of potassium cyanide with D-erythrose to produce an epimeric mixture of D-[1-13C]ribose and D-[1-13C]arabinose. The separation of these epimers is achieved using ion-exchange chromatography. The D-[1-13C]ribose is then used to synthesize [1’-13C]uridine through a series of chemical reactions .

Industrial Production Methods: Industrial production of [1’-13C]uridine involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated synthesis and purification techniques to ensure consistency and efficiency.

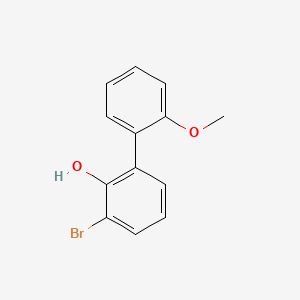

化学反应分析

Types of Reactions: [1’-13C]uridine undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups on the ribose ring can be oxidized to form uronic acids.

Reduction: The carbonyl group in the uracil moiety can be reduced to form dihydro derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions include various uridine derivatives, such as 5’-deoxyuridine, 2’,3’-dideoxyuridine, and 5-fluorouridine, each with distinct biological and chemical properties .

相似化合物的比较

Uridine-13C,15N2: Another labeled uridine derivative with both carbon-13 and nitrogen-15 isotopes.

5-Fluorouridine: A fluorinated derivative used in cancer treatment.

2’,3’-Dideoxyuridine: A derivative lacking hydroxyl groups at the 2’ and 3’ positions, used in antiviral research.

Uniqueness: The uniqueness of [1’-13C]uridine lies in its specific labeling at the 1’ position, which provides distinct advantages in NMR spectroscopy for studying the ribose moiety’s dynamics and interactions.

属性

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTQHJPVMGBUCF-URLSOCJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[13C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

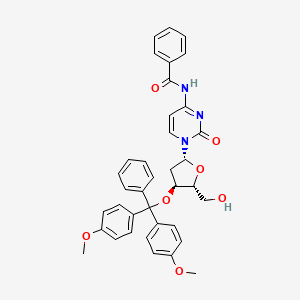

Q1: Why is [1'-13C]uridine used to study the nucleoside transporter NupC?

A1: [1'-13C]Uridine is a valuable tool for studying NupC due to the isotopic labeling of the carbon atom at the 1' position of the uridine molecule. This specific labeling enables its detection by nuclear magnetic resonance (NMR) spectroscopy, a technique used to study the structure and dynamics of molecules in solution. [] This allows researchers to directly observe the interaction between [1'-13C]uridine and NupC, providing insights into the transporter's binding site and mechanism. [, ]

Q2: How was [1'-13C]uridine employed to characterize NupC's binding affinity?

A2: Researchers utilized a technique called magic-angle spinning cross-polarization solid-state nuclear magnetic resonance (MAS CP-ssNMR) to directly measure the binding of [1'-13C]uridine to NupC in its native environment within the bacterial inner membrane. [] This technique allowed them to determine an apparent binding affinity (Kdapp) for [1'-13C]uridine ranging from 1.8 to 2.6 mM. [] These findings, combined with mutagenesis studies, provided valuable insights into the residues crucial for nucleoside binding and transport by NupC. []

- Veenhoff, L. M., et al. (2001). Purification and properties of the Escherichia coli nucleoside transporter NupG, a paradigm for a major facilitator transporter sub-family. The EMBO journal, 20(19), 5466–5476.

- Johnson, J. W., et al. (2012). Elevator Mechanism of Alternating Access in the Escherichia coli Concentrative Nucleoside Transporter NupC. Journal of Biological Chemistry, 287(12), 9083–9093.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。